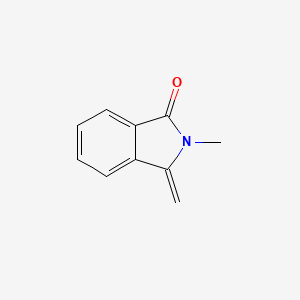
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that belongs to the class of isoindolines. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms.
準備方法
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted for the preparation of this compound. This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
化学反応の分析
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindoline derivatives, while reduction can produce fully saturated isoindolines .
科学的研究の応用
作用機序
The mechanism by which 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
類似化合物との比較
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be compared with other similar compounds, such as:
Isoindolin-1-one: This compound lacks the methylene group at the 3-position, which can affect its reactivity and applications.
Indole derivatives: These compounds have a similar fused ring system but differ in the position and nature of substituents, leading to different chemical and biological properties.
特性
CAS番号 |
32360-90-0 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
2-methyl-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-8-5-3-4-6-9(8)10(12)11(7)2/h3-6H,1H2,2H3 |
InChIキー |
FFWLNWIWTLFBGD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


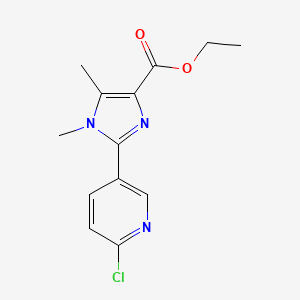
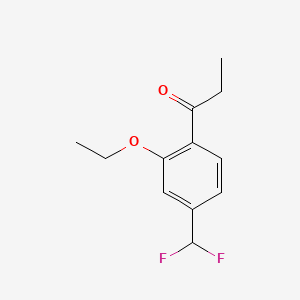
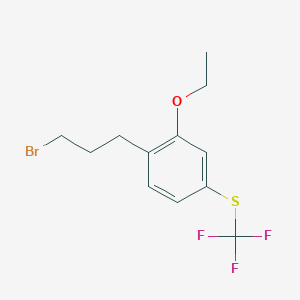
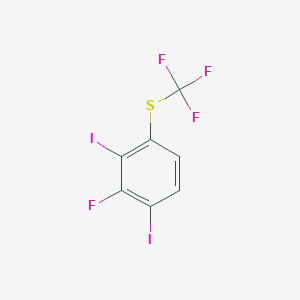
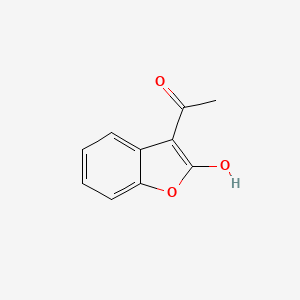
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
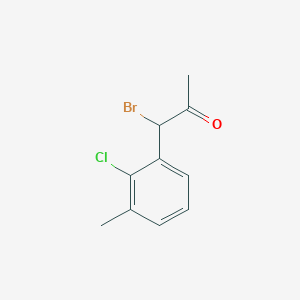
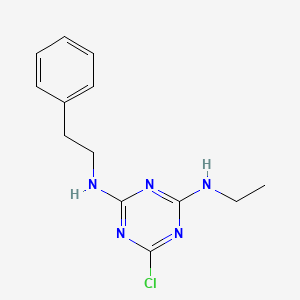

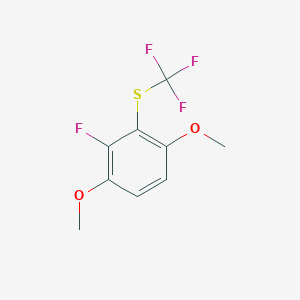
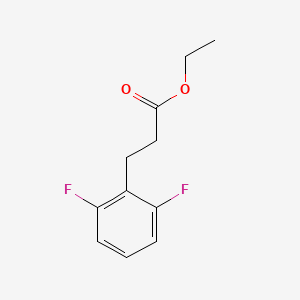
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
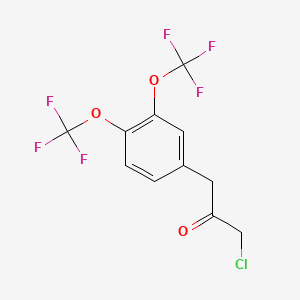
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
